REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[CH3:2].[Cl-].[Al+3].[Cl-].[Cl-].[Cl:14][C:15]1[CH:23]=[CH:22][C:21]([I:24])=[CH:20][C:16]=1[C:17](Cl)=O>ClCCl>[Cl:14][C:15]1[CH:23]=[CH:22][C:21]([I:24])=[CH:20][C:16]=1[CH2:17][C:7]1[CH:8]=[CH:9][C:4]([O:3][CH2:1][CH3:2])=[CH:5][CH:6]=1 |f:1.2.3.4|
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Name
|
|
Quantity
|
6.4 g
|
Type
|
reactant
|
Smiles
|
C(C)OC1=CC=CC=C1
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Name
|
|
Quantity
|
19.2 mL
|
Type
|
solvent
|
Smiles
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ClCCl
|
Name
|
|
Quantity
|
7.4 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
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Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)Cl)C=C(C=C1)I
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Name
|
|
Quantity
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21 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
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Name
|
Polymethylhydrosiloxane
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
|
Name
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PMHS
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Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
|
Name
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ice water
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Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
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Setpoint
|
-5 °C
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Type
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CUSTOM
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Details
|
the mixture was stirred for 30 min at 0˜5° C.
|
Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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To a 250 mL of 4-necked flask equipped with an internal thermometer and a condenser
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Type
|
TEMPERATURE
|
Details
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while maintaining the internal temperature below 0° C
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Type
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ADDITION
|
Details
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After the addition
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Type
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TEMPERATURE
|
Details
|
while maintaining the internal temperature below 5° C
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for another 1 hour at 0˜5° C.
|
Duration
|
1 h
|
Type
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TEMPERATURE
|
Details
|
warmed to 10˜15° C
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the internal temperature below 25° C
|
Type
|
STIRRING
|
Details
|
After stirring for 10 hours at 25° C.
|
Duration
|
10 h
|
Type
|
STIRRING
|
Details
|
After stirring for another 16 hours at 30° C.
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to 5˜10° C.
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
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FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
ADDITION
|
Details
|
containing diatomite (20 g)
|
Type
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FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
the filter cake was washed with dichloromethane (2×50 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine (100 mL)
|
Type
|
CUSTOM
|
Details
|
After removal of the volatiles
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in absolute ethanol (45 mL)
|
Type
|
TEMPERATURE
|
Details
|
refluxed
|
Type
|
STIRRING
|
Details
|
with mechanical stirring (100 RPM)
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C
|
Type
|
STIRRING
|
Details
|
After stirring for another 16 h at 0˜5° C.
|
Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
WASH
|
Details
|
the filter cake was washed
|
Type
|
TEMPERATURE
|
Details
|
with pre-cooled (0˜5° C.) ethanol (2×5 mL)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 40° C. for 12 h
|
Duration
|
12 h
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C=C1)I)CC1=CC=C(C=C1)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 76.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |